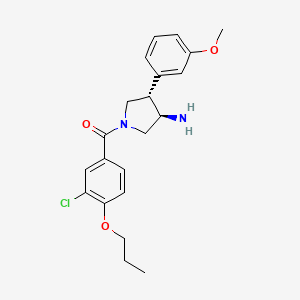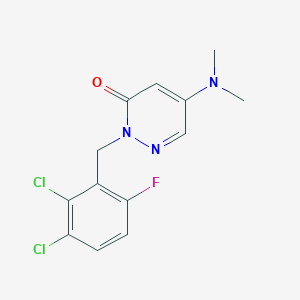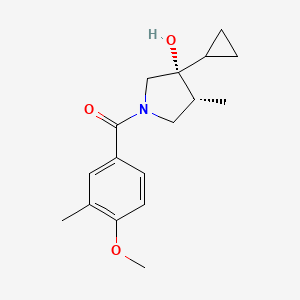
(3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidinyl compounds involves multi-step chemical processes, including reactions with alcohols, carbonyl compounds, and various catalysts to achieve high specificity and yield. For example, Kumar et al. (2004) described the synthesis of a piperidinyl compound through a process involving the reaction of alcohol with a specific catalyst to afford the desired compound with a significant yield and high specificity towards target receptors (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" is often complex, featuring multiple stereocenters and functional groups that dictate their reactivity and interaction with biological targets. Kuleshova and Khrustalev (2000) detailed the crystal structures of compounds with related functionalities, highlighting the importance of hydrogen bonding and other non-covalent interactions in stabilizing their molecular structures (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidinol derivatives can vary widely, including addition-rearrangement reactions with isocyanates and reactions with acetic anhydride to afford fused systems. Jao et al. (1996) discussed addition-rearrangement reactions leading to the formation of piperidone derivatives, highlighting the reactivity of the pyran moiety in these compounds (Jao et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of specific functional groups. Khan et al. (2013) synthesized a compound with similar functionalities and analyzed its crystal and molecular structure, which was stabilized by hydrogen bonding and C-H…π interactions, indicative of its solid-state properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability, are key to understanding the potential applications and reactions of piperidinol derivatives. The synthesis and reaction conditions often dictate these properties, as seen in the work by Shestopalov et al. (2002), where they explored one-step synthesis methods for substituted dihydropyrazolo[3,4-b]pyrans, showing the versatility and reactivity of piperidinone derivatives (Shestopalov et al., 2002).
Propiedades
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-16-15-21(11-10-20(16,23)17-7-12-24-13-8-17)19(22)9-14-25-18-5-3-2-4-6-18/h2-6,16-17,23H,7-15H2,1H3/t16-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQLDMOLVXGACJ-UZLBHIALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5628160.png)
![3-(2-furyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B5628162.png)
![5-((2S)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B5628163.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)



![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)
![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)


![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)